2-Amino-5-ethylphenol
Overview
Description
2-Amino-5-ethylphenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of an amino group at the second position and an ethyl group at the fifth position on the benzene ring. This compound is known for its applications in various chemical processes and industries, including the synthesis of dyes, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-ethylphenol can be synthesized through several methods. One common approach involves the selective hydrodeoxygenation of acetophenone derivatives using a bimetallic iron ruthenium catalyst. This method allows for the deoxygenation of the side-chain without hydrogenation of the aromatic ring . Another method involves the nucleophilic aromatic substitution of aryl halides carrying activating groups .
Industrial Production Methods
In industrial settings, this compound is often produced through the direct alkylation of phenols with alkenes. This method, however, may suffer from poor selectivity due to various side-reactions, including over-alkylation and isomerization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethylphenol undergoes several types of chemical reactions, including:
Oxidation: Oxidation of phenols typically yields quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Nucleophilic aromatic substitution can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, potassium nitrosodisulfonate (Fremy’s salt).
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Substitution Reagents: Aryl halides with activating groups.
Major Products
The major products formed from these reactions include quinones, substituted phenols, and various derivatives used in further chemical synthesis.
Scientific Research Applications
2-Amino-5-ethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of novel chemical compounds.
Biology: Researchers utilize it to study the interactions and effects of phenolic compounds on biological systems.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethylphenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species (ROS). Additionally, it can chelate metal ions that trigger oxidative stress and inhibit enzymes involved in ROS formation .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Similar in structure but lacks the ethyl group at the fifth position.
4-Amino-2-ethylphenol: The amino and ethyl groups are positioned differently on the benzene ring.
2-Amino-4-ethylphenol: Another positional isomer with the ethyl group at the fourth position.
Uniqueness
2-Amino-5-ethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical behaviors .
Properties
IUPAC Name |
2-amino-5-ethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCFPAKCBOGUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405691 | |
Record name | 2-Amino-5-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182499-90-7 | |
Record name | 2-Amino-5-ethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182499-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 182499-90-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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